molecular formula C15H9FN4 B3182136 Tau tracer 2 CAS No. 2173361-80-1

Tau tracer 2

Cat. No.: B3182136
CAS No.: 2173361-80-1
M. Wt: 264.26 g/mol
InChI Key: JUPWIBZGGFVBCU-UHFFFAOYSA-N
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Description

Izaflortaucipir is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. These aggregates are a hallmark of Alzheimer’s disease and other tauopathies. Izaflortaucipir is a small lipophilic tracer that can cross the blood-brain barrier and bind to tau proteins, allowing for the visualization of tau pathology in patients with cognitive impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Izaflortaucipir is synthesized through a series of chemical reactions involving the incorporation of a radioactive fluorine isotope. The synthesis typically involves the following steps:

    Fluorination: Introduction of the radioactive fluorine isotope into the precursor molecule.

    Cyclization: Formation of the core structure through cyclization reactions.

    Purification: Purification of the final product to ensure high radiochemical purity.

Industrial Production Methods

The industrial production of Izaflortaucipir involves automated synthesis modules that can handle the radioactive materials safely. These modules are designed to perform the synthesis, purification, and quality control of the compound in a controlled environment. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Izaflortaucipir undergoes several types of chemical reactions, including:

    Fluorination: Introduction of the radioactive fluorine isotope.

    Cyclization: Formation of the core structure.

    Substitution: Replacement of specific functional groups to achieve the desired chemical properties.

Common Reagents and Conditions

    Fluorine Isotope: Used in the fluorination step.

    Cyclization Agents: Used to form the core structure.

    Solvents: Various solvents are used to facilitate the reactions.

Major Products Formed

The major product formed from these reactions is Izaflortaucipir itself, which is then purified to achieve high radiochemical purity suitable for medical use .

Scientific Research Applications

Izaflortaucipir has several scientific research applications, including:

    Chemistry: Used as a tracer in PET imaging to study the distribution and density of tau protein aggregates.

    Biology: Helps in understanding the role of tau proteins in neurodegenerative diseases.

    Medicine: Used in the diagnosis and monitoring of Alzheimer’s disease and other tauopathies.

    Industry: Employed in the development of new diagnostic agents and imaging techniques.

Mechanism of Action

Izaflortaucipir exerts its effects by binding to aggregated tau proteins in the brain. The compound crosses the blood-brain barrier and selectively binds to tau protein aggregates, which are then visualized using PET imaging. This binding allows for the detection and quantification of tau pathology in patients with cognitive impairment. The molecular targets of Izaflortaucipir are the tau proteins, and the pathways involved include the aggregation and deposition of tau in the brain .

Comparison with Similar Compounds

Izaflortaucipir is compared with other tau PET tracers such as:

    Flortaucipir: Another tau PET tracer used for similar diagnostic purposes.

    RO948: A tau PET tracer with different binding properties.

    MK6240: Another tau PET tracer used in clinical research.

Uniqueness

Izaflortaucipir is unique in its ability to provide high-contrast images of tau pathology with minimal off-target binding. This makes it a valuable tool in the diagnosis and monitoring of Alzheimer’s disease and other tauopathies .

Properties

IUPAC Name

11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPWIBZGGFVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173361-80-1
Record name Izaflortaucipir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173361801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IZAFLORTAUCIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWJ7I16SUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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